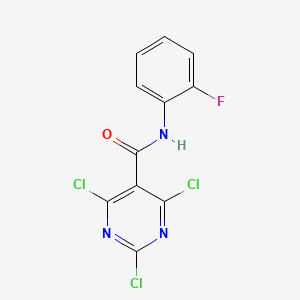

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide

Description

Properties

CAS No. |

87847-95-8 |

|---|---|

Molecular Formula |

C11H5Cl3FN3O |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

2,4,6-trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C11H5Cl3FN3O/c12-8-7(9(13)18-11(14)17-8)10(19)16-6-4-2-1-3-5(6)15/h1-4H,(H,16,19) |

InChI Key |

HHBZHNHMFCMROD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Chlorination of Barbituric Acid

- Starting Material: Barbituric acid is reacted with phosphorus oxychloride (POCl₃) to introduce chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring.

- Catalysts: The reaction may be catalyzed by tertiary amines such as dimethylaniline or N,N-dimethylformamide (DMF), which facilitate chlorination.

- Reaction Conditions: Typically conducted at temperatures ranging from 20°C to 110°C with stirring and refluxing for 2.5 to 3 hours.

- Work-up: After reaction completion, the mixture is cooled, and excess POCl₃ is removed by distillation under reduced pressure. The crude product is extracted into an organic solvent (e.g., ether), dried over anhydrous magnesium sulfate, filtered, and purified by vacuum distillation.

- Yields and Purity: Yields of 77-85% with purity above 99% (GC analysis) have been reported. The refractive index values closely match literature standards (n_D^20 ≈ 1.5678–1.5700).

- Environmental and Industrial Considerations: The aqueous work-up traditionally used generates large volumes of wastewater and requires multiple extractions, which is inconvenient for scale-up. Newer methods emphasize minimizing aqueous waste and recovering POCl₃ for reuse to improve sustainability and cost-efficiency.

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Barbituric acid amount | 1.2 mol | Stoichiometric for chlorination |

| POCl₃ amount | 4.8–5.1 mol | Excess to ensure complete chlorination |

| Catalyst (e.g., DMF) | 0.3–0.65 mol | Enhances reaction rate |

| Temperature | 20–110 °C | Gradual heating to reflux |

| Reaction time | 2.5–3 hours | Sufficient for complete conversion |

| Yield | 77–85% | Based on barbituric acid |

| Purity (GC) | >99% | High purity product |

Alternative Chlorination Agents and Conditions

- Some processes use a two-step chlorination involving phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas after initial POCl₃ treatment to improve yield and purity.

- The reaction temperature is carefully controlled (20–80°C) to avoid formation of insoluble polyphosphorus byproducts that complicate purification.

- Distillation is used to separate and recycle phosphorus oxychloride formed during the reaction.

Following the preparation of 2,4,6-trichloropyrimidine, the next critical step is the introduction of the carboxamide group at position 5 and the attachment of the 2-fluorophenyl substituent.

Introduction of the Carboxamide Group

- The 5-position of the pyrimidine ring is functionalized to a carboxamide, typically by nucleophilic substitution or amidation reactions.

- The 2,4,6-trichloropyrimidine intermediate undergoes selective substitution at the 5-position, often via reaction with an appropriate amine or amide precursor.

Coupling with 2-Fluoroaniline

- The 2-fluorophenyl group is introduced by reacting the carboxyl-functionalized pyrimidine intermediate with 2-fluoroaniline or its derivatives.

- This step forms the N-(2-fluorophenyl) carboxamide linkage, completing the target molecule.

- Reaction conditions typically involve mild heating and use of coupling agents or catalysts to promote amide bond formation.

Multi-step Synthesis Overview

The overall synthetic route is multi-step, allowing for the introduction of specific functional groups that enhance biological activity, such as anti-inflammatory and antimicrobial properties.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination | Barbituric acid + POCl₃ + catalyst, reflux | 2,4,6-Trichloropyrimidine intermediate |

| 2 | Amidation/Functionalization | Reaction with amine or amide precursor | Introduction of carboxamide group |

| 3 | Coupling | Reaction with 2-fluoroaniline, coupling agent | Formation of N-(2-fluorophenyl) carboxamide |

Research Findings and Optimization Notes

- The chlorination step is critical and has been optimized to reduce byproducts and improve yield by controlling temperature and reagent ratios.

- Recovery and reuse of phosphorus oxychloride significantly reduce waste and improve process sustainability.

- The choice of catalyst and solvent impacts reaction rate and selectivity.

- Purification by vacuum distillation and drying agents ensures high purity, essential for subsequent biological activity.

- The substitution pattern (three chlorine atoms and a fluorophenyl group) is crucial for the compound’s pharmacological profile.

Summary Table of Key Preparation Parameters

| Parameter | Details/Conditions | Comments |

|---|---|---|

| Starting material | Barbituric acid | Readily available precursor |

| Chlorinating agent | Phosphorus oxychloride (POCl₃) | Primary chlorinating reagent |

| Catalyst | Dimethylaniline, DMF, or organic bases | Enhances chlorination efficiency |

| Reaction temperature | 20–110 °C | Controlled to avoid side reactions |

| Reaction time | 2.5–3 hours | Ensures complete chlorination |

| Work-up | Distillation, organic extraction, drying | Minimizes aqueous waste, improves purity |

| Intermediate purity | >99% (GC) | High purity critical for next steps |

| Final coupling | Amidation with 2-fluoroaniline | Forms target carboxamide linkage |

| Yield (overall) | Approx. 77–85% (for chlorination step) | High yield for industrial relevance |

Chemical Reactions Analysis

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents include phosphorus oxychloride, phosphorus pentachloride, and various nucleophiles. .

Scientific Research Applications

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.

Biology and Medicine: The compound exhibits anti-inflammatory and antimicrobial properties, making it a candidate for drug development and therapeutic applications.

Industry: It is used in the production of reactive dyes and active ingredients for plant protection.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety at position 5 of the pyrimidine ring is crucial for its anti-inflammatory effect. The compound inhibits the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:

2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamides: These compounds also exhibit anti-inflammatory properties but differ in their substitution patterns and specific activities.

2,4,6-Trichloropyrimidine: This compound is a precursor in the synthesis of various pyrimidine derivatives and is used in the production of reactive dyes.

The uniqueness of 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide lies in its specific substitution pattern and the presence of the fluorophenyl group, which contributes to its distinct pharmacological properties.

Biological Activity

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide is a pyrimidine derivative notable for its unique chemical structure, which includes three chlorine atoms and a fluorinated phenyl group. This compound has garnered attention for its potential pharmacological activities , particularly in the realms of anti-inflammatory and antimicrobial effects. Understanding its biological activity is crucial for its application in therapeutic settings.

- Molecular Formula : CHClFNO

- Molecular Weight : 320.5 g/mol

- Structural Features : The presence of the carboxamide group at position 5 enhances its reactivity and biological properties.

Biological Activities

Research has shown that 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. Its potent activity against methicillin-resistant strains highlights its therapeutic potential in treating resistant infections .

- Anti-inflammatory Effects : Studies indicate that this compound may inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property could make it useful in managing conditions characterized by chronic inflammation .

The mechanism of action for 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide involves interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory responses or microbial metabolism.

- DNA Intercalation : Preliminary studies suggest that it can intercalate into DNA, affecting replication and transcription processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamides | CHClFNO | Exhibits anti-inflammatory properties but different substitution pattern affects potency. |

| 2,4-Dichloropyrimidine | CHClN | A simpler structure used as a precursor but lacks specific pharmacological activities found in trichloro derivatives. |

| 2-(4-Fluorophenyl)pyrimidine-5-carboxamide | CHFNO | Similar carboxamide functionality but without chlorinated substituents that enhance biological activity. |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on the efficacy of 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide against various bacterial strains revealed that it significantly inhibited growth at concentrations as low as 10 μg/mL, showcasing its potential as a therapeutic agent against resistant strains .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokines compared to control groups. These findings suggest its utility in treating inflammatory diseases .

- In Vitro Studies on Cell Lines : Research demonstrated that the compound exhibited low cytotoxicity against normal human cell lines while effectively inhibiting cancer cell proliferation at higher concentrations (IC50 values around 25 μM), indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.